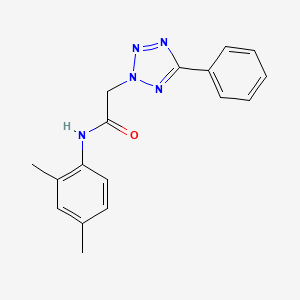

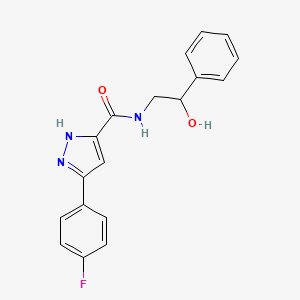

![molecular formula C19H31N5O2 B5581184 2-(3-methoxypropyl)-8-[4-methyl-6-(methylamino)-2-pyrimidinyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5581184.png)

2-(3-methoxypropyl)-8-[4-methyl-6-(methylamino)-2-pyrimidinyl]-2,8-diazaspiro[5.5]undecan-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(3-methoxypropyl)-8-[4-methyl-6-(methylamino)-2-pyrimidinyl]-2,8-diazaspiro[5.5]undecan-3-one” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is also known by registry numbers ZINC000091325513 .

Molecular Structure Analysis

The molecular structure of this compound has been studied using techniques such as X-ray diffraction . The compound has been found to bind to the human METTL3-METTL14 complex .Physical and Chemical Properties Analysis

The compound has a molecular formula of C18H25F3N4O2 and a molecular weight of 386.419 . It is soluble in DMSO .Scientific Research Applications

Solid-Phase Synthesis Techniques

Research demonstrates the utility of microwave-assisted solid-phase synthesis techniques for creating piperazines, 3,9-diazaspiro[5.5]undecanes, and 2,9-diazaspiro[5.5]undecanes. The methodology focuses on the direct annulation of primary amines with resin-bound bismesylates, utilizing an α-methyl benzyl carbamate resin linker. This approach allows for the cleavage of heterocycles under mildly acidic conditions without contaminating linker-derived N-alkylated byproducts, showcasing its potential in synthesizing complex diazaspirocycles efficiently (Macleod et al., 2006).

Antagonistic Properties

Another area of research involves the study of 3,9-diazaspiro[5.5]undecane derivatives as CCR8 antagonists. These compounds are claimed to be useful in treating chemokine-mediated diseases, particularly respiratory diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis. The research highlights the therapeutic potential of these compounds in addressing conditions related to immune system dysregulation (Norman, 2007).

Synthesis of Oxime Derivatives

Studies on the conversion of ketones of heterocyclic spiro compounds into oxime derivatives have led to the synthesis of several oxime derivatives. These derivatives were obtained from the reaction of specific diazaspiro compounds with hydroxylaminehydrogenchloride, demonstrating the versatility of these compounds in organic synthesis and their potential utility in developing novel chemical entities (Rahman et al., 2013).

Dopamine D3 Receptor Ligand Promiscuity

Research focusing on reducing dopamine D3 receptor (D3R) ligand promiscuity across highly conserved aminergic G-Protein-Coupled Receptors (GPCRs) has explored the use of low-affinity diazaspiro orthosteric fragments. This approach aims to minimize drug promiscuity at other aminergic GPCR sites, offering insights into the design of selective D3R ligands with reduced off-target interactions, which is crucial for the development of safer therapeutic agents (Reilly et al., 2019).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

2-(3-methoxypropyl)-8-[4-methyl-6-(methylamino)pyrimidin-2-yl]-2,8-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N5O2/c1-15-12-16(20-2)22-18(21-15)24-9-4-7-19(14-24)8-6-17(25)23(13-19)10-5-11-26-3/h12H,4-11,13-14H2,1-3H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXFZWDGYTFCJOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCCC3(C2)CCC(=O)N(C3)CCCOC)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]nicotinamide](/img/structure/B5581117.png)

![1-(2-aminoethyl)-N-[2-(2-pyrimidin-2-yl-1,3-thiazol-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5581122.png)

![1-tert-butyl-5-oxo-N-[2-(2-pyridinylthio)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5581132.png)

![3-chloro-4-[(2-ethylphenyl)amino]-1-(2-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B5581147.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5581165.png)

![5,5-dimethyl-3-[(2-methylphenyl)amino]-2-cyclohexen-1-one](/img/structure/B5581171.png)

![4-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5581176.png)

![N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)ethanesulfonamide](/img/structure/B5581186.png)

![2-[3-(4-methoxyphenyl)propyl]-1H-benzimidazole](/img/structure/B5581206.png)